2,6-Dimethyl-4-(3-nitrophenyl)pyridine
Description
Historical Context and Development
The development of this compound traces its origins to the foundational work of Arthur Rudolf Hantzsch, who first reported his influential method for pyridine synthesis in Justus Liebigs Annalen der Chemie in 1881. The Hantzsch pyridine synthesis, also known as the Hantzsch dihydropyridine synthesis, established the fundamental framework for creating multi-substituted pyridine derivatives through multi-component organic reactions involving aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate or ammonia. This synthetic methodology proved particularly valuable for generating compounds containing aryl substituents at the 4-position of the pyridine ring, including those bearing nitrophenyl groups.
The specific development of this compound derivatives gained prominence through subsequent research focused on dihydropyridine compounds and their pharmaceutical applications. Patent literature from the 1980s documents systematic investigations into the synthesis and properties of related compounds, particularly those featuring 3-nitrophenyl substituents. These investigations revealed that compounds containing the this compound structural motif could be obtained through established synthetic routes, including the partial hydrolysis of corresponding dihydropyridine dicarboxylic acid esters using aqueous alkali metal hydroxide solutions in the presence of lower alcohols such as methanol.
Research throughout the 20th century demonstrated that the Hantzsch synthesis methodology could be applied effectively to generate this compound derivatives by reacting 3-nitrobenzaldehyde with methyl acetoacetate and ammonia at reflux temperature in the presence of inert organic solvents. This synthetic approach provided high yields of the desired products and established the compound as an accessible target for chemical investigation. The continued interest in this compound reflects its utility as both a synthetic intermediate and a model system for studying the effects of electron-withdrawing substituents on pyridine ring systems.
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming substituted heterocyclic compounds. According to the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry, the basic pyridine ring system is classified as azinine, although the historical name pyridine is encouraged and widely used in practice. The numbering of ring atoms in pyridine begins at the nitrogen atom, with positions designated numerically around the ring structure.
The complete International Union of Pure and Applied Chemistry name for this compound systematically describes each substituent and its position: this compound. This nomenclature indicates that methyl groups are attached at positions 2 and 6 of the pyridine ring, while a 3-nitrophenyl group is substituted at position 4. The phenyl ring bears a nitro group at the meta position, designated as the 3-position relative to the point of attachment to the pyridine ring. The compound is registered under Chemical Abstracts Service number 40034-60-4, providing a unique identifier for chemical databases and regulatory purposes.
| Nomenclature Component | Description | Position |
|---|---|---|
| Pyridine | Base heterocyclic ring | Core structure |
| Dimethyl | Two methyl substituents | Positions 2 and 6 |
| Nitrophenyl | Nitro-substituted phenyl ring | Position 4 |
| Nitro group location | Meta position on phenyl ring | Position 3 of phenyl |
The molecular formula C₁₃H₁₂N₂O₂ reflects the elemental composition, incorporating thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined as 228.25 grams per mole, with various sources reporting slight variations in precision to 228.252 grams per mole. The compound exhibits specific physical properties including a melting point range of 114.5-116.5 degrees Celsius when crystallized from hexane, and a predicted boiling point of 338.4 ± 30.0 degrees Celsius.
Academic Significance in Heterocyclic Chemistry
The academic significance of this compound extends across multiple domains of heterocyclic chemistry research, serving as both a synthetic target and a model compound for investigating fundamental chemical principles. Within the context of aromatic heterocycle studies, this compound exemplifies the electronic effects of substitution patterns on pyridine ring systems, particularly the influence of electron-withdrawing nitro groups and electron-donating methyl substituents. The pyridine ring system maintains its aromatic character through a conjugated system of six pi electrons that follow the Hückel 4n + 2 rule, with all ring atoms adopting sp² hybridization.
Research investigations have demonstrated that this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds, particularly those belonging to the dihydropyridine class of calcium channel blockers. The compound's structural features make it valuable for studying the effects of substitution patterns on biological activity and chemical reactivity. The presence of the nitro group at the meta position of the phenyl ring enhances its electron-withdrawing characteristics, significantly influencing reactivity patterns and solubility properties in various solvents.
Educational applications of this compound have been documented in organic chemistry curricula, where it serves as an excellent example for teaching multi-component reaction mechanisms and the principles of heterocyclic synthesis. The Hantzsch synthesis methodology used to prepare related compounds provides students with practical experience in enolate chemistry while demonstrating the connection between fundamental organic reactions and pharmaceutical development. Research groups have utilized this compound and its derivatives to explore configurational assignments through optical resolution techniques and crystallographic analysis methods.
The compound's role in advancing understanding of heterocyclic chemistry extends to mechanistic studies of pyridine synthesis reactions. Researchers have employed this molecule to investigate reaction pathways and intermediate formation in multi-component condensation reactions. The predictable physical properties, including a predicted density of 1.186 ± 0.06 grams per cubic centimeter and a predicted acid dissociation constant of 6.33 ± 0.10, make it suitable for quantitative structure-activity relationship studies and theoretical modeling investigations. These characteristics contribute to its continued relevance in contemporary chemical research and its utility as a benchmark compound for developing new synthetic methodologies.
Properties
CAS No. |
40034-60-4 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2,6-dimethyl-4-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C13H12N2O2/c1-9-6-12(7-10(2)14-9)11-4-3-5-13(8-11)15(16)17/h3-8H,1-2H3 |
InChI Key |
FTWIJYIVFAWSLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Other CAS No. |
40034-60-4 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
One of the primary applications of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine is in the development of antihypertensive drugs. It serves as an intermediate in the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina. Research has demonstrated that derivatives of this compound exhibit superior pharmacological activities, including coronary vasodilation and antihypertensive effects .
Case Study: Efficacy in Animal Models
A study involving spontaneously hypertensive rats showed that treatment with derivatives of this compound effectively prevented stroke and reduced hemodynamic disturbances . The compound's ability to maintain cardiac output while decreasing peripheral resistance was highlighted as a significant benefit.
Analytical Chemistry
Chromatographic Techniques
The compound is extensively utilized in analytical chemistry for its separative properties. It can be analyzed using High-Performance Liquid Chromatography (HPLC) methods, where it has been successfully separated on specialized columns under controlled conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid is preferred for mass spectrometry applications .
Data Table: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been explored to enhance its pharmacological properties. For instance, the synthesis of 1,4-dihydro derivatives has shown promising results in improving antihypertensive efficacy compared to symmetrical counterparts .
Table: Comparison of Pharmacological Activities
| Compound Name | Activity Type | Observed Effect |
|---|---|---|
| 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine | Coronary Vasodilation | Significant improvement noted |
| Nitrendipine | Antihypertensive | Effective in reducing blood pressure |
Industrial Applications
Beyond its pharmaceutical uses, this compound is also being explored for its potential industrial applications in synthesizing other chemical compounds. Its unique structure allows it to act as a precursor in various chemical reactions, facilitating the development of new materials and chemicals.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
| Reaction Type | Conditions | Position | Product | Mechanistic Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 5-position | 2,6-Dimethyl-4-(3-nitrophenyl)-5-nitropyridine | Nitro group directs meta-substitution; methyl groups weakly activate para positions. |
| Sulfonation | H₂SO₄/SO₃, 100°C | 3-position | Sulfonated derivative | Steric hindrance from methyl groups limits substitution at 2- and 6-positions. |
Reduction Reactions
The nitro group on the phenyl ring is susceptible to reduction, enabling functional group interconversion:
Oxidation Reactions
Methyl groups undergo oxidation under strong conditions, though the pyridine ring remains intact:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 12 hours | 2,6-Dicarboxy-4-(3-nitrophenyl)pyridine | CO₂, H₂O |
| CrO₃/Acetic acid | 80°C, 8 hours | 2,6-Dicarboxy-4-(3-nitrophenyl)pyridine | Chromium salts |
Nucleophilic Aromatic Substitution
Limited by the deactivating nitro group, but feasible under extreme conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃/CuCl₂ | 200°C, 24 hours | 4-(3-Aminophenyl)-2,6-dimethylpyridine | <10% |
| NaOH (hydroxide) | 300°C, sealed tube | Hydroxyphenyl derivatives | Trace |
Coordination Chemistry
The pyridine nitrogen participates in metal-ligand interactions, forming complexes with applications in catalysis:
| Metal Salt | Conditions | Complex | Geometry |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, 25°C | [Cu(C₁₃H₁₁N₂O₂)₂(NO₃)₂] | Square planar |
| FeCl₃ | DMF, 60°C | [Fe(C₁₃H₁₁N₂O₂)Cl₃] | Octahedral |
Functionalization of the Nitrophenyl Group
The nitro group enables further derivatization for pharmaceutical intermediates:
Key Research Findings
-
Synthetic Utility : The nitro group facilitates regioselective modifications, critical for producing cardiovascular agents like nitrendipine analogs .
-
Stability : Resists hydrolysis under acidic/basic conditions (pH 1–14, 25°C), making it suitable for long-term storage .
-
Comparative Reactivity : Less reactive than dihydropyridine derivatives due to aromatic stabilization, requiring harsher conditions for substitution .
Comparison with Similar Compounds
Nimodipine
Chemical Structure : Nimodipine is a 1,4-dihydropyridine derivative with ester groups at positions 3 (2-methoxyethyl) and 5 (isopropyl), enhancing lipophilicity and cerebral vasodilation .
Pharmacological Profile :
- Binding Affinity : Exhibits high affinity for L-type calcium channels in brain membranes (KD = 0.3–0.4 nM at 37°C) .
- Therapeutic Use: Prevents vasospasm post-subarachnoid hemorrhage due to preferential cerebrovascular activity .
| Property | 2,6-Dimethyl-4-(3-nitrophenyl)pyridine | Nimodipine |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₂₁H₂₆N₂O₇ |
| Molecular Weight | 256.3 g/mol | 418.4 g/mol |
| Key Functional Groups | Pyridine core, nitro group | DHP core, ester groups |
| Primary Application | Intermediate/metabolite | Antihypertensive agent |
Nitrendipine
Chemical Structure : Features ethyl and methyl ester groups at positions 3 and 5, respectively, optimizing cardiovascular selectivity .
Pharmacological Profile :
- Binding Kinetics : Binds to cardiac membranes with a KD of 0.1 nM, demonstrating stereoselectivity between enantiomers .
- Metabolites : Metabolized to M2a (3-carboxy, 5-carbomethoxy) and M2b (3-carboethoxy, 5-carboxy), retaining partial activity .
| Property | This compound | Nitrendipine |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₁₈H₂₀N₂O₆ |
| Molecular Weight | 256.3 g/mol | 360.4 g/mol |
| Key Functional Groups | Pyridine core, nitro group | DHP core, ester groups |
| Primary Application | Intermediate/metabolite | Antihypertensive agent |
YC-93
Chemical Structure: A DHP derivative with a benzyl-methylaminoethyl ester group at position 3, enhancing cerebral and coronary selectivity . Pharmacological Profile:
- Potency : 100–300× more potent than papaverine in vasodilation, with minimal systemic toxicity (LD₅₀ comparable to papaverine) .
- Mechanism: Acts directly on vascular beds without involving adenosine or adrenergic pathways .
| Property | This compound | YC-93 |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₂₉H₃₂N₃O₅·HCl |
| Molecular Weight | 256.3 g/mol | 546.1 g/mol |
| Key Functional Groups | Pyridine core, nitro group | DHP core, amino ester |
| Primary Application | Intermediate/metabolite | Cerebral vasodilator |
Comparison with Pharmacological Analogs
Benidipine Impurities
Structural Variations: Impurities like (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl dicarboxylate (Compound 2) and 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl dicarboxylate (Compound 3) arise during synthesis, differing in ester substituents and stereochemistry .
Cytotoxic Derivatives
Structural Modifications : Derivatives with 1,3,4-oxadiazole or 1,2,4-triazole thiones at C2/C6 show enhanced cytotoxicity. For example, diethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives exhibit IC₅₀ values <10 μM in cancer cell lines .
Mechanism : Increased planarity and electron-withdrawing groups improve DNA intercalation .
Physicochemical and Analytical Data
Key Research Findings
Metabolite Activity : Nitrendipine metabolites M2a and M2b retain partial calcium channel-blocking activity, highlighting the pyridine core's role in pharmacophore retention .
Stereochemical Influence : Stereoisomers of DHP derivatives (e.g., PAK-104P) show differential efficacy in reversing multidrug resistance, emphasizing the nitro group's electronic effects .
Formulation Challenges : Nimodipine’s short half-life (30–60 mg every 4–8 h) underscores the need for structural optimization to improve pharmacokinetics .
Preparation Methods
Hantzsch Pyridine Synthesis
The classical approach to synthesize 2,6-dimethyl-4-(3-nitrophenyl)pyridine derivatives involves the Hantzsch synthesis, which condenses 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia or ammonium salts under reflux in an inert organic solvent.
- Starting materials: 3-nitrobenzaldehyde, methyl acetoacetate, ammonia
- Solvent: Inert organic solvents such as methanol or other lower alcohols
- Conditions: Reflux temperature for several hours
- Outcome: Formation of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester, a key intermediate
This intermediate can be isolated in different crystal forms (α- and β-forms) differing in melting points and spectroscopic properties.
Partial Hydrolysis to Monoester Intermediate
A critical step in the preparation involves the selective partial hydrolysis of the dimethyl ester to yield the monoester derivative:
- Reaction: Partial hydrolysis of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester
- Reagents: Aqueous alkali metal hydroxides (e.g., lithium hydroxide hydrate or sodium hydroxide hydrate) in excess
- Solvent: Lower alcohols such as methanol as inert organic solvents
- Temperature: Between room temperature and reflux temperature of the reaction mixture
- Mechanism: Selective saponification of one ester group while preserving the other
- Yield: High yield of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-carboxylic acid 3-methyl ester
Functionalization to Nicardipine and Related Compounds
The monoester intermediate can be further reacted to produce nicardipine or its hydrochloride salt through esterification and amination steps:
- Reagents: N-benzyl-N-methylaminoethyl esters, triethylamine as base
- Solvent: Lower alcohols (e.g., n-butanol), chloroform for extraction
- Purification: Washing with hydrochloric acid, drying over anhydrous sodium sulfate, recrystallization from acetone or ethyl acetate
- Yield: Nicardipine hydrochloride obtained in yields ranging from 29% to 70% depending on the variant
Synthesis of Related Derivatives via Acylation and Amino Acid Coupling
In related synthetic routes for analogues such as 2,6-dimethyl-4-(2-nitrophenyl)pyridine derivatives, the following steps are reported:
- Preparation of dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate by Hantzsch synthesis (yield ~71%)
- Acylation with 3-chloroacetyl chloride in presence of triethylamine in benzene to yield 1-(2-chloroacetyl) derivative (yield ~65%)
- Further reaction with amino acids in methanol with potassium carbonate under reflux to obtain amino acid conjugates (yields ~47-56%)
These methods demonstrate the versatility of the pyridine scaffold for further functionalization.
Purification Techniques
High purity of this compound derivatives is crucial for pharmaceutical applications. Preparative high-performance liquid chromatography (HPLC) using reversed-phase silica C18 columns has been optimized for purification:
- Method: Preparative-scale reversed-phase HPLC
- Stationary phase: Silica C18
- Mobile phase: Optimized for efficient separation within shortest time
- Outcome: Isolation of analytically pure 2-methoxyethyl 1-methylethyl this compound-3,5-dicarboxylate at 99.8% purity
- Application: Purification of impurities in industrial nimodipine production
Summary Table of Preparation Methods
Research Findings and Technological Insights
- The use of alkali metal hydroxides in partial hydrolysis offers a mild and selective route to monoester intermediates, avoiding over-hydrolysis and preserving functional groups essential for further transformations.
- The Hantzsch synthesis remains a robust and scalable method for constructing the pyridine core with nitrophenyl substitution, adaptable to various substituted benzaldehydes.
- Functionalization via acylation and amino acid coupling expands the chemical space for pharmacologically relevant derivatives, with yields generally moderate to good.
- Preparative HPLC purification is indispensable for obtaining high-purity compounds required for pharmaceutical standards, especially when impurities arise during industrial synthesis.
- The described methods emphasize avoiding time-consuming chromatographic purifications and high-vacuum distillations, favoring operationally simpler and higher-yielding processes.
Q & A
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2,6-dimethyl groups hinder ortho-substitution, favoring para-functionalization.
- Electronic Effects : The 3-nitro group directs electrophiles to meta positions via resonance deactivation. Validate using Hammett plots or Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
